molecular formula C11H16ClN3O B11747271 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)-N-methylethanamine hydrochloride

2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)-N-methylethanamine hydrochloride

Cat. No.: B11747271
M. Wt: 241.72 g/mol
InChI Key: JWGXKBKQIYVETN-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)-N-methylethanamine hydrochloride (CAS: 1269393-89-6) is a benzimidazole derivative characterized by:

  • A benzimidazole core substituted with a methoxy (-OCH₃) group at position 3.
  • An ethanamine side chain (-CH₂CH₂NH-) attached to the benzimidazole's position 2, with a methyl group (-CH₃) on the terminal amine.
  • A hydrochloride salt form, enhancing solubility and stability .

Molecular Formula: C₁₁H₁₄ClN₃O Molecular Weight: 247.7 g/mol (monoisotopic mass).

Properties

Molecular Formula

C11H16ClN3O

Molecular Weight

241.72 g/mol

IUPAC Name

2-(6-methoxy-1H-benzimidazol-2-yl)-N-methylethanamine;hydrochloride

InChI

InChI=1S/C11H15N3O.ClH/c1-12-6-5-11-13-9-4-3-8(15-2)7-10(9)14-11;/h3-4,7,12H,5-6H2,1-2H3,(H,13,14);1H

InChI Key

JWGXKBKQIYVETN-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=NC2=C(N1)C=C(C=C2)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)-N-methylethanamine hydrochloride typically involves the reaction of 5-methoxy-1H-benzo[d]imidazole with N-methylethanamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using recrystallization techniques to obtain the compound in its pure form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-pressure reactors and continuous flow systems can enhance the production rate and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)-N-methylethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction could produce various reduced derivatives of the compound.

Scientific Research Applications

2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)-N-methylethanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)-N-methylethanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzimidazole Core

5-Chloro vs. 5-Methoxy Substitution
  • Compound 1: 2-(5-Chloro-1H-benzimidazol-2-yl)-N-methylethanamine dihydrochloride (CAS: 1269288-39-2) Molecular Formula: C₁₀H₁₄Cl₃N₃ Molecular Weight: 282.59 g/mol. Key Difference: Replacement of the methoxy group with a chloro (-Cl) substituent at position 4.
Positional Isomerism (5-Methoxy vs. 6-Methoxy)
  • Compound 2 : 2-(6-Methoxy-1H-benzimidazol-2-yl)ethanamine (CAS: 3998-58-1)
    • Molecular Formula : C₁₀H₁₃N₃O
    • Molecular Weight : 191.23 g/mol (free base).
    • Key Difference : Methoxy group at position 6 instead of 5.
    • Impact : Positional isomerism may influence steric interactions and hydrogen bonding in biological systems .

Side Chain Modifications

Ethanamine vs. Methanamine Side Chains
  • Compound 3: 1-(5-Methoxy-1H-benzimidazol-2-yl)methanamine dihydrochloride (CAS: 1255717-63-5) Molecular Formula: C₉H₁₃Cl₂N₃O Molecular Weight: 250.12 g/mol. Key Difference: Shorter methanamine (-CH₂NH₂) side chain.
N-Methyl vs. Unmodified Amine
  • Compound 4 : 2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride (CAS: 4499-07-4)
    • Molecular Formula : C₉H₁₂ClN₃
    • Molecular Weight : 197.67 g/mol.
    • Key Difference : Lack of N-methylation on the ethanamine side chain.
    • Impact : N-methylation improves lipophilicity and may reduce off-target interactions by blocking hydrogen bonding .

Salt Form and Counterion Variations

Compound Name Salt Form Molecular Weight (g/mol) Key Feature Reference
Target Compound Hydrochloride 247.7 Standard salt for enhanced stability
2-(5-Chloro-1H-benzimidazol-2-yl) derivative Dihydrochloride 282.59 Higher chloride content
Nordiphenhydramine Hydrochloride Hydrochloride 241.33 Diphenylmethoxy substituent

Key Insight : Dihydrochloride salts (e.g., Compound 1) may offer improved aqueous solubility but require careful pH adjustment during formulation .

Biological Activity

2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)-N-methylethanamine hydrochloride, a compound derived from benzimidazole, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

  • Molecular Formula : C11H16ClN3O
  • Molecular Weight : 241.717 g/mol
  • CAS Number : 1177309-65-7

Research indicates that compounds with benzimidazole structures often exhibit diverse biological activities, including:

  • Antiproliferative Effects : Several studies have highlighted the antiproliferative activity of benzimidazole derivatives against various cancer cell lines. For instance, N-substituted benzimidazole carboxamides showed significant activity against MCF-7 (breast cancer) cells with IC50 values ranging from 1.2 to 4.8 µM .
  • Antioxidative Properties : The presence of methoxy and hydroxy groups enhances antioxidant activity, which is crucial for mitigating oxidative stress in cells, potentially leading to reduced tumor growth .

Antiproliferative Activity

The following table summarizes the antiproliferative activity of related benzimidazole derivatives:

CompoundCell LineIC50 (µM)Reference
Compound AMCF-71.2
Compound BHCT1163.7
Compound CMDA-MB-23120.4
Compound DHEK 2935.3

Antibacterial Activity

Some derivatives also exhibit antibacterial properties:

  • Compound with two hydroxy and one methoxy group demonstrated strong antibacterial activity against E. faecalis with a Minimum Inhibitory Concentration (MIC) of 8 µM .

Case Studies

  • Breast Cancer Treatment : A study involving a related compound demonstrated that treatment with a benzimidazole derivative resulted in a significant reduction in tumor volume in MDA-MB-231 xenograft models, indicating its potential as an anti-cancer agent .
  • Antioxidant Mechanisms : Research has shown that certain benzimidazole derivatives can prevent oxidative damage by targeting specific pathways involved in oxidative stress, which may indirectly inhibit aberrant cell growth without causing significant toxicity .

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